what is the chemical structure of Aminooxidanide
what is the chemical structure of Aminooxidanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxidanide, systematically known as azanide oxide, is the inorganic anion with the chemical formula H₂NO⁻. It is the conjugate base of hydroxylamine and is classified as a nitrogen oxoanion.[1] While its neutral counterpart, hydroxylamine, is a well-studied reagent in organic synthesis, aminooxidanide itself is a reactive species of interest in the broader context of reactive nitrogen species (RNS). This guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, synthesis, and potential biological relevance of aminooxidanide.
Chemical Structure and Properties
The aminooxidanide anion consists of a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, carrying a formal negative charge.
Molecular Geometry
Based on VSEPR theory and computational studies, the central nitrogen atom in aminooxidanide is predicted to have a trigonal pyramidal geometry. This is due to the presence of three bonding pairs (two N-H and one N-O) and one lone pair of electrons around the nitrogen atom, resulting in a tetrahedral electron geometry.[2]
Physicochemical Properties
Quantitative data for aminooxidanide is primarily derived from computational models due to its reactive nature, which makes experimental determination challenging. The available computed data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | H₂NO⁻ | [1] |
| Molecular Weight | 32.022 g/mol | [1] |
| Exact Mass | 32.013638687 Da | [1] |
| Formal Charge | -1 | [1] |
| CAS Number | 15435-66-2 | [1] |
| Computed XLogP3 | -1.3 | [1] |
| Topological Polar Surface Area | 49.1 Ų | [1] |
Experimental Protocols
General Synthesis of Aminooxidanide
Aminooxidanide is generated through the deprotonation of its conjugate acid, hydroxylamine (NH₂OH). This reaction requires a strong base due to the pKa of hydroxylamine.
Reaction:
NH₂OH + B⁻ → H₂NO⁻ + HB
Where B⁻ is a strong base.
Detailed Methodology:
A detailed, standardized experimental protocol for the synthesis and isolation of a stable salt of aminooxidanide (e.g., sodium aminooxidanide) is not well-documented in readily accessible literature. However, a general procedure for its in situ generation can be described as follows:
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Reagents and Equipment:
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Hydroxylamine hydrochloride (NH₂OH·HCl) or free hydroxylamine.
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A strong base such as sodium hydride (NaH), sodium amide (NaNH₂), or a lithium alkyl (e.g., n-butyllithium).
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Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether).
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Inert atmosphere apparatus (e.g., Schlenk line or glovebox) with nitrogen or argon gas.
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Standard laboratory glassware, dried in an oven before use.
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Procedure:
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Under an inert atmosphere, dissolve or suspend hydroxylamine (or its salt) in the anhydrous aprotic solvent in a reaction flask.
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Cool the mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath to control the reaction rate and minimize side reactions.
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Slowly add a stoichiometric amount of the strong base to the cooled hydroxylamine solution with constant stirring.
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The reaction progress can be monitored by observing the cessation of gas evolution (e.g., H₂ if using NaH) or by other analytical techniques if feasible.
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The resulting solution/suspension will contain the aminooxidanide anion, which can then be used for subsequent reactions in situ.
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Safety Precautions: Strong bases like sodium hydride and n-butyllithium are highly reactive and pyrophoric. Hydroxylamine is potentially explosive. All manipulations should be carried out by trained personnel in a controlled laboratory environment with appropriate personal protective equipment.
Chemical Reactivity
The aminooxidanide anion is expected to be a potent nucleophile due to the presence of a lone pair on the nitrogen atom and the negative charge. Its reactivity is centered on the donation of this electron pair to electrophilic centers.
Nucleophilic Reactions
As a nucleophile, aminooxidanide can participate in various organic reactions, such as nucleophilic substitution and addition. For instance, it is expected to react with alkyl halides to form N-alkylated hydroxylamines.
General Reaction with an Alkyl Halide:
H₂NO⁻ + R-X → H₂N-OR + X⁻
Where R is an alkyl group and X is a halogen.
Biological Role and Signaling Pathways
Context as a Reactive Nitrogen Species (RNS)
While there is no specific signaling pathway in which aminooxidanide has been identified as a key signaling molecule, it can be considered within the broader family of Reactive Nitrogen Species (RNS). RNS, such as nitric oxide (NO), play crucial roles in a variety of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. They function as signaling molecules that can modulate cellular processes through the modification of target proteins.[3]
The diagram below illustrates the fundamental relationship between hydroxylamine and aminooxidanide and its potential context within RNS.
Relationship of Aminooxidanide to Hydroxylamine and RNS.
Nitric Oxide Signaling
The most well-characterized RNS signaling pathway is that of nitric oxide (NO). NO is synthesized by nitric oxide synthases (NOS) and activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which acts as a second messenger in various signaling cascades.[3] While H₂NO⁻ is not a direct participant in this canonical pathway, understanding the broader context of RNS signaling is crucial for researchers in this field.
Conclusion
Aminooxidanide (H₂NO⁻) is a simple yet reactive inorganic anion with a predicted trigonal pyramidal structure. Its chemistry is primarily defined by its nucleophilic character, stemming from the deprotonation of hydroxylamine. While quantitative experimental data on its structure and properties are scarce, its potential role as a reactive nitrogen species warrants further investigation. For researchers and professionals in drug development, a deeper understanding of the generation, reactivity, and potential biological interactions of aminooxidanide could open new avenues for exploring redox signaling and nitrogen-based therapeutics. Future research should focus on the isolation and characterization of stable aminooxidanide salts to enable more detailed experimental studies.
